molecular formula C16H16N2O2 B4852268 1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline

1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline

Cat. No. B4852268
M. Wt: 268.31 g/mol
InChI Key: DZARBYLZDDLJRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline, also known as CJ-033466, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic effects. This compound has been synthesized using various methods and has shown promising results in scientific research applications.

Mechanism of Action

The mechanism of action of 1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been reported to inhibit the activity of the Akt/mTOR signaling pathway and activate the AMPK/mTOR signaling pathway. The Akt/mTOR signaling pathway is involved in cell proliferation, survival, and metabolism, while the AMPK/mTOR signaling pathway is involved in cellular energy homeostasis and autophagy.
Biochemical and Physiological Effects:
1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline has been reported to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and MCP-1, in vitro and in vivo. It has also been found to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis. In addition, 1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline has been found to induce autophagy, which is a cellular process that can lead to cell death.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline in lab experiments include its low toxicity, high potency, and ability to target multiple signaling pathways. However, the limitations of using 1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline in lab experiments include its limited availability, high cost, and lack of information on its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for the research and development of 1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline. These include:
1. Investigating the pharmacokinetics and pharmacodynamics of 1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline in vivo.
2. Developing more efficient and cost-effective synthesis methods for 1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline.
3. Investigating the potential of 1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline as a therapeutic agent for other diseases, such as diabetes and Alzheimer's disease.
4. Developing 1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline derivatives with improved potency, selectivity, and pharmacokinetic properties.
5. Investigating the potential of 1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline as a combination therapy with other anti-cancer agents.
In conclusion, 1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline is a novel compound that has shown promising results in scientific research applications. It has the potential to be developed as a therapeutic agent for various diseases, including cancer and inflammation. However, further research is needed to fully understand its mechanism of action and pharmacological properties.

Scientific Research Applications

1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline has shown potential therapeutic effects in various scientific research applications. It has been reported to have anti-inflammatory, anti-tumor, and anti-angiogenic activities. In a recent study, 1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline was found to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting the Akt/mTOR signaling pathway. In another study, 1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline was found to inhibit the growth of glioma cells by inducing autophagy and activating the AMPK/mTOR signaling pathway.

properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-16(13-10-15(20-17-13)12-7-8-12)18-9-3-5-11-4-1-2-6-14(11)18/h1-2,4,6,10,12H,3,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZARBYLZDDLJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-1,2,3,4-tetrahydroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
Reactant of Route 2
1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
Reactant of Route 3
1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.